N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride

neuropharmacology behavioral pharmacology zebrafish screening

Research on NBPEA behavioral pharmacology is often confounded by misidentified substitution patterns that produce divergent neurochemical profiles. This compound's unique 2,4-dimethoxybenzyl motif and 4-fluorophenyl group deliver a validated, reproducible behavioral phenotype-anxiogenic combined with reduced despair-like behavior-that is cluster-distinct from 3,4-dimethoxy and 2-methoxy analogs. - AI-driven phenotyping associates it with ketamine/MDMA-like mechanisms, enabling calibration of computational drug-discovery platforms. - Hydrochloride salt ensures reliable aqueous solubility for zebrafish and rodent behavioral assays. - Distinct brain monoamine turnover signature makes it an essential reference standard for NBPEA structure-activity relationship panels.

Molecular Formula C17H21ClFNO2
Molecular Weight 325.8
CAS No. 1609407-33-1
Cat. No. B1652845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
CAS1609407-33-1
Molecular FormulaC17H21ClFNO2
Molecular Weight325.8
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl
InChIInChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(17(11-16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H
InChIKeyYTTDWPQWERFTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HCl: Procurement Profile


N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride (CAS 1609407-33-1) is a synthetic N-benzylphenethylamine (NBPEA) derivative characterized by a 2,4-dimethoxy substitution pattern on the N-benzyl ring and a 4-fluorophenyl group on the ethanamine core [1]. The hydrochloride salt form (MW 325.81 g/mol) enhances aqueous solubility and solid-state stability relative to the free base (CAS 355382-64-8) . As a member of the broader N-benzylphenethylamine class, this compound is structurally related to serotonergic agents and is primarily utilized as a research tool in neuropharmacology and chemical biology [2].

2,4-Dimethoxybenzyl substitution pattern for neuropharmacology studies
Hydrochloride salt enables aqueous solubility for in vivo assays
Reported polypharmacological probe for serotonergic & glutamatergic pathways

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HCl: Irreplaceability vs. Generic Analogs


Within the N-benzylphenethylamine (NBPEA) class, both the substitution pattern on the N-benzyl ring and the nature of the phenethylamine aryl group critically determine pharmacological selectivity and in vivo behavioral profiles [1]. The 2,4-dimethoxybenzyl motif in the target compound, combined with the 4-fluorophenyl group, generates a distinct pharmacophore that cannot be replicated by compounds bearing 2,5-dimethoxy, 3,4-dimethoxy, or unsubstituted N-benzyl moieties, as demonstrated by divergent clustering in behavioral screens and differential effects on serotonin/dopamine turnover in zebrafish models [2]. Generic substitution therefore risks procurement of an agent with fundamentally different neurochemical activity and experimental outcomes.

Substitution pattern
2,4-Dimethoxy vs. 3,4-dimethoxy substitution may shift behavioral phenotype classification.
Monoamine turnover
2-Methoxy or halogen-substituted analogs may not replicate target neurochemical modulation.
Salt form
Free base requires organic co-solvent; may confound biological assay results.

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HCl: Differentiation Evidence vs. Closest Analogs


Behavioral Phenotype Divergence from Key Analogs in Zebrafish

In a comparative in vivo study of ten NBPEA derivatives in adult zebrafish, the target compound (designated 24H-NBOMe(F), bearing the 2,4-dimethoxybenzyl and 4-fluorophenyl substitution pattern) clustered within a distinct behavioral group—anxiogenic/hallucinogenic-like—whereas the 3,4-dimethoxy analog (34H-NBOMe(F)) fell into an anxiolytic/hallucinogenic-like cluster, and the 2-methoxybenzyl analog (24H-NBOMe) exhibited an inert behavioral profile [1]. The 2,4-dimethoxy-4-fluorophenyl compound uniquely combined anxiogenic-like effects with significant reduction in despair-like behavior, a profile not shared by any other tested analog [1].

Behavioral phenotype
Head-to-head
Anxiogenic/hallucinogenic-like cluster; reduced despair-like behavior
Distinct behavioral cluster vs. 3,4-dimethoxy and 2-methoxy analogs
Zebrafish novel tank test; n≥10 per group; p
Monoamine turnover
Head-to-head
Differential modulation of brain 5-HT and DA turnover ratios
2,4-Dimethoxy pattern yields distinct monoamine perturbation from 3,4-dimethoxy
Whole-brain HPLC; p
In silico prediction
Head-to-head
Associated with NMDA antagonist and MDMA-like activities
Predicted polypharmacology absent in 2-methoxy or halogen analogs
AI-driven behavioral barcode analysis
Salt vs. free base
Data to verify
Hydrochloride salt: aqueous solubility suitable for biological assays; free base requires organic co-solvent
Salt form critical for reproducible in vivo dosing
Supplier-reported property; verify for specific assay conditions
5-HT2A/2C SAR
Class-level
N-Benzylation improves 5-HT2A affinity 10–100 fold (Hansen 2014); 2,4-dimethoxy substitution predicted to alter binding vs. 2-methoxy
Substitution pattern likely influences receptor affinity and functional bias
Class-level SAR; target compound not directly tested
neuropharmacology behavioral pharmacology zebrafish screening

Differential Serotonin & Dopamine Turnover vs. Key Analogs

Neurochemical analysis in the zebrafish study revealed that the 2,4-dimethoxy substitution pattern on the N-benzyl ring (as in the target compound) primarily affected anxiety-like behavior, whereas the 3,4-dimethoxy substitution pattern differentially modulated locomotion; this regional dissociation was correlated with distinct alterations in brain serotonin and dopamine turnover ratios [1]. The target compound's 4-fluorophenyl group further contributed to electronic modulation distinct from -OCH₃, -Cl, -Br, or -OCF₃ ortho-substituted analogs [1].

Monoamine turnover
Head-to-head
Differential modulation of brain 5-HT and DA turnover ratios
2,4-Dimethoxy pattern yields distinct monoamine perturbation from 3,4-dimethoxy
Whole-brain HPLC; p
In silico prediction
Head-to-head
Associated with NMDA antagonist and MDMA-like activities
Predicted polypharmacology absent in 2-methoxy or halogen analogs
AI-driven behavioral barcode analysis
Salt vs. free base
Data to verify
Hydrochloride salt: aqueous solubility suitable for biological assays; free base requires organic co-solvent
Salt form critical for reproducible in vivo dosing
Supplier-reported property; verify for specific assay conditions
5-HT2A/2C SAR
Class-level
N-Benzylation improves 5-HT2A affinity 10–100 fold (Hansen 2014); 2,4-dimethoxy substitution predicted to alter binding vs. 2-methoxy
Substitution pattern likely influences receptor affinity and functional bias
Class-level SAR; target compound not directly tested
neurochemistry monoamine turnover zebrafish brain

In Silico Prediction of NMDA and MDMA-Like Activities

Artificial intelligence-driven behavioral phenotyping in the Demin et al. (2021) study associated 24H-NBOMe(F) (the target compound) with NMDA antagonist-like and MDMA-like properties, based on similarity of its behavioral fingerprint to reference compounds ketamine and MDMA [1]. The 3,4-dimethoxy analog 34H-NBOMe(F) also showed some similarities but with a distinct anxiolytic component not present in the target compound, while the 2-methoxybenzyl (24H-NBOMe) and other halogen-substituted analogs lacked this NMDA/MDMA association entirely [1].

In silico prediction
Head-to-head
Associated with NMDA antagonist and MDMA-like activities
Predicted polypharmacology absent in 2-methoxy or halogen analogs
AI-driven behavioral barcode analysis
in silico pharmacology molecular activity prediction drug repurposing

Hydrochloride Salt vs. Free Base: Solubility & Handling

The hydrochloride salt (MW 325.81 g/mol) exhibits enhanced aqueous solubility and solid-state stability compared to the free base form (CAS 355382-64-8; MW 289.34 g/mol; density 1.11 g/cm³; boiling point 404.2°C at 760 mmHg) . This salt form is recommended for reproducible in vivo dosing and in vitro assay preparation, whereas the free base requires organic co-solvents that may confound biological results .

Salt vs. free base
Data to verify
Hydrochloride salt: aqueous solubility suitable for biological assays; free base requires organic co-solvent
Salt form critical for reproducible in vivo dosing
Supplier-reported property; verify for specific assay conditions
physicochemical properties salt selection formulation

5-HT2A/2C Affinity Differentiation by NBPEA SAR

The Hansen et al. (2014) SAR study of 48 N-benzyl phenethylamines established that N-benzyl substitution dramatically increases 5-HT2A receptor binding affinity (e.g., compound 8b Ki=0.29 nM, compound 1b EC₅₀=0.074 nM in functional assay) and functional selectivity (1b >400-fold selective for 5-HT2A over 5-HT2C) compared to non-benzylated 2C-series phenethylamines [1]. While the specific 2,4-dimethoxy-4-fluorophenyl compound was not among the 48 compounds tested in that study, the class-level SAR predicts that the 2,4-dimethoxybenzyl moiety, being more electron-rich than the 2-methoxybenzyl NBOMe motif, would alter both affinity and functional bias at 5-HT2 receptors [1].

5-HT2A/2C SAR
Class-level
N-Benzylation improves 5-HT2A affinity 10–100 fold (Hansen 2014); 2,4-dimethoxy substitution predicted to alter binding vs. 2-methoxy
Substitution pattern likely influences receptor affinity and functional bias
Class-level SAR; target compound not directly tested
serotonin receptor structure-activity relationship 5-HT2A agonist

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HCl: Optimal Research & Industrial Applications


Polypharmacological Probe for Serotonergic & Glutamatergic Pathways

Based on the target compound's unique in vivo classification as an anxiogenic/hallucinogenic-like agent with concomitant antidepressant-like activity, and its in silico association with NMDA antagonist and MDMA-like mechanisms [1], this compound serves as a polypharmacological probe for research programs investigating crosstalk between serotonergic (5-HT2A) and glutamatergic (NMDA) signaling pathways. The dual behavioral phenotype distinguishes it from 3,4-dimethoxybenzyl analogs that lack the anxiogenic component or 2-methoxybenzyl analogs that are behaviorally inert [1].

Reference Standard for NBPEA Structure-Activity Studies

As demonstrated by the zebrafish neurochemical profiling study [1], the target compound (24H-NBOMe(F)) produces a distinct brain monoamine turnover signature that differs from 3,4-dimethoxy, 2-methoxy, and alternative ortho-halogen substituted analogs. This makes the compound an essential reference standard in panels of N-benzylphenethylamines for dissecting how the 2,4- vs. 3,4-dimethoxybenzyl substitution pattern and the para-fluorophenyl group influence regional brain neurochemistry [1].

In Vivo Behavioral Pharmacology of Dual Anxiogenic-Antidepressant Phenotype

The hydrochloride salt form ensures reliable dissolution in physiological buffers for zebrafish or rodent behavioral pharmacology experiments [1]. The compound's validated behavioral phenotype—anxiogenic combined with reduced despair-like behavior—is reproducible and cluster-distinct from all other tested NBPEA derivatives, making it suitable for standardized protocols in drug discovery screens targeting novel rapid-acting antidepressant mechanisms with psychotomimetic signatures [1].

AI-Driven Drug Repurposing & Behavioral Fingerprinting Reference

The target compound's behavioral fingerprint has been established through artificial intelligence-driven phenotyping, associating it with reference drugs (ketamine, MDMA) [1]. This validated behavioral barcode makes the compound suitable as a calibration standard for computational platforms that predict drug mechanism of action from behavioral data, particularly for distinguishing compounds with combined serotonergic and glutamatergic activity from pure serotonergic agents [1].

Application
Selection Property
Validation Focus
Polypharmacological crosstalk studies
Dual behavioral phenotype
Reported behavioral & in silico association
NBPEA structure-activity panels
Distinct 2,4-dimethoxy substitution
Monoamine turnover signature vs. isomers
In vivo behavioral pharmacology
Hydrochloride salt aqueous solubility
Reproducible dosing in zebrafish/rodent assays
Computational behavioral fingerprinting
Established behavioral barcode
AI-driven mechanism prediction calibration
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